![molecular formula C17H12BrNO3S2 B450718 METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a bromophenyl group, a thiophene ring, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the thiophene ring and the thienylcarbonyl group.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, it could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, it might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it could be used in the development of new materials. Its unique electronic properties might make it useful in the production of conductive polymers or other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bromophenyl derivatives, thiophene derivatives, and thienylcarbonyl derivatives. These compounds might share some structural features and chemical properties with METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE.
Uniqueness
What sets this compound apart is its unique combination of functional groups. This unique structure might confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12BrNO3S2 |
|---|---|
Molecular Weight |
422.3g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-17(21)14-12(10-4-2-5-11(18)8-10)9-24-16(14)19-15(20)13-6-3-7-23-13/h2-9H,1H3,(H,19,20) |
InChI Key |
QSMYTTJOSLVGNH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


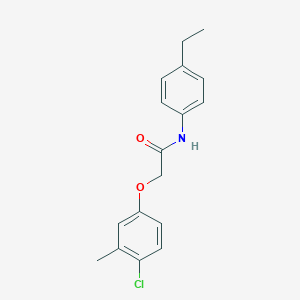
![2-chloro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450636.png)
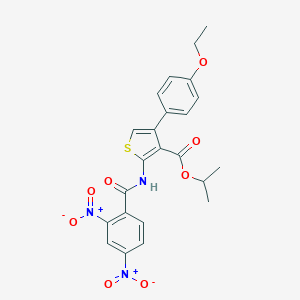
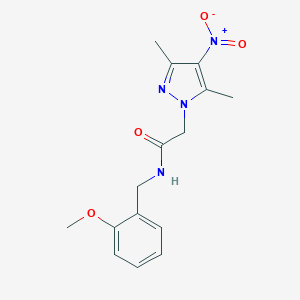
![N-{3-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450642.png)
![N'-[4-(difluoromethoxy)benzylidene]-2-phenylacetohydrazide](/img/structure/B450643.png)
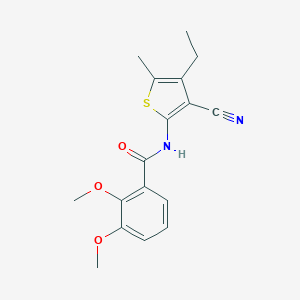
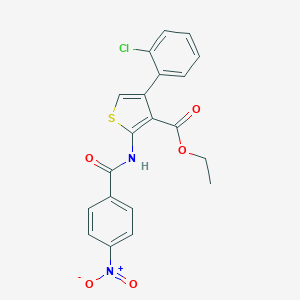
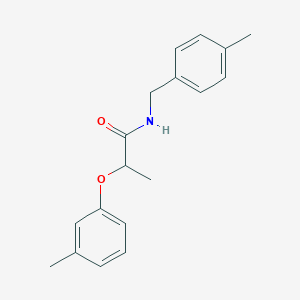
![N-(4-chlorophenyl)-2-[(2,5-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B450650.png)
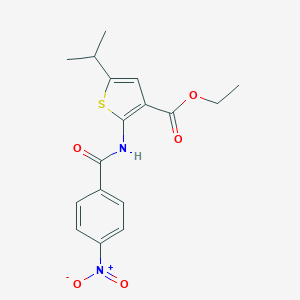
![4-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450653.png)
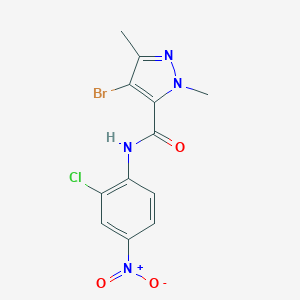
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
